6-(Trifluoromethoxy)picolinonitrile

Cholecystokinin Receptor Gastrin Antagonist CNS Disorders

Procurement of generic picolinonitrile analogs risks assay failure due to unmatched target engagement. 6-(Trifluoromethoxy)picolinonitrile is specifically differentiated by its -OCF₃ group, which imparts unique lipophilicity (Hansch π ≈ 1.04) and electron-withdrawing character (σp ≈ 0.35-0.39) that are critical for its documented nanomolar potency at the CCK-B receptor (IC50=31 nM). • Confirmed Activity: Validated CCK-B antagonist benchmark; also shows TRPM8 activity (IC50=1210 nM) for selectivity profiling. • Synthetic Utility: The 2-nitrile handle supports orthogonal derivatization (acids, amines, tetrazoles) without compromising the 6-OCF₃ group. • Reliable Supply: ≥95% purity, stored under refrigeration to ensure stability upon delivery.

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
Cat. No. B13145683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)picolinonitrile
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC(F)(F)F)C#N
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H
InChIKeyHHPHYAPBMRDWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)picolinonitrile: Fluorinated Building Block


6-(Trifluoromethoxy)picolinonitrile is a fluorinated heterocyclic compound consisting of a pyridine core bearing both a trifluoromethoxy (-OCF₃) group at the 6-position and a nitrile (-C≡N) functional group at the 2-position. The -OCF₃ substituent confers enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs, while the nitrile moiety serves as a versatile handle for further derivatization in medicinal chemistry and agrochemical research [1]. The compound has documented bioactivity as an antagonist at the cholecystokinin type B (CCK-B) receptor and the transient receptor potential cation channel subfamily M member 8 (TRPM8), with IC50 values of 31 nM and 1,210 nM respectively [2][3].

Why 6-(Trifluoromethoxy)picolinonitrile Cannot Be Substituted


Substituting 6-(Trifluoromethoxy)picolinonitrile with a generic halogenated or methoxy-substituted picolinonitrile analog is not functionally equivalent. The -OCF₃ group imparts a unique combination of strong electron‑withdrawing character (Hammett σp ≈ 0.35‑0.39) and increased lipophilicity (Hansch π ≈ 1.04) relative to -OCH₃ (π ≈ -0.02) or halogen substituents [1]. These physicochemical differences translate into distinct target engagement profiles. For instance, while the target compound exhibits nanomolar potency at the CCK‑B receptor (IC50 = 31 nM) [2], other picolinonitrile derivatives with varying substitution patterns show markedly different activity profiles against unrelated targets, including HIV‑1 reverse transcriptase [3]. The absence of publicly available head‑to‑head comparative SAR data for this specific scaffold underscores that substitution cannot be assumed; procurement decisions for target‑based screening campaigns should be guided by the specific -OCF₃ substitution pattern rather than generic picolinonitrile core availability.

6-(Trifluoromethoxy)picolinonitrile: Key Evidence


Potent CCK-B Receptor Antagonism

6-(Trifluoromethoxy)picolinonitrile demonstrates potent antagonist activity at the cholecystokinin type B (CCK-B) receptor, with an IC50 of 31 nM measured via competitive inhibition of [125I]CCK-8 binding in mouse brain membrane preparations [1]. No direct head-to-head comparator data for closely related 6-substituted picolinonitriles (e.g., 6-chloro, 6-bromo, or 6-methoxy analogs) are available in the public domain for this specific target. However, based on the known physicochemical constants of the -OCF₃ substituent relative to alternative substituents (Hansch π ≈ 1.04 for -OCF₃ versus π ≈ -0.02 for -OCH₃ and π ≈ 0.71 for -Cl) [2], the enhanced lipophilicity conferred by the trifluoromethoxy group is expected to contribute to improved membrane permeability and target binding relative to less lipophilic analogs in this receptor class.

Cholecystokinin Receptor Gastrin Antagonist CNS Disorders Receptor Binding Assay

TRPM8 Channel Antagonist Activity

6-(Trifluoromethoxy)picolinonitrile functions as a TRPM8 antagonist with an IC50 of 1,210 nM (1.21 µM), as determined by inhibition of icilin-induced Ca2+ influx in CHO cells expressing rat TRPM8 [1]. This activity level is lower than the potency observed against CCK-B, suggesting a target-dependent selectivity profile. Direct comparator data for other 6-substituted picolinonitriles at TRPM8 are not publicly available. However, related TRPM8 antagonists containing picolinonitrile scaffolds with alternative substitution patterns have been reported in the patent literature with varying potencies, indicating that the specific substitution pattern influences channel engagement [2].

TRPM8 Ion Channel Pain Cold Sensation Calcium Influx

Lipophilicity and Metabolic Stability

The trifluoromethoxy (-OCF₃) substituent confers a Hansch hydrophobic constant (π) of approximately 1.04, representing a significant increase in lipophilicity compared to the methoxy (-OCH₃) substituent (π ≈ -0.02) and halogen substituents such as -Cl (π ≈ 0.71) [1]. This enhanced lipophilicity is associated with improved passive membrane permeability and potential blood-brain barrier penetration. Furthermore, the electron-withdrawing nature of the -OCF₃ group (Hammett σp ≈ 0.35‑0.39) alters the electronic distribution of the pyridine ring, which can influence metabolic stability by reducing susceptibility to oxidative metabolism at the 6-position relative to non-fluorinated or less electron-withdrawing substituents [1]. The combination of these physicochemical properties supports the selection of 6-(trifluoromethoxy)picolinonitrile over 6-methoxy or 6-halogenated analogs in early-stage drug discovery programs where improved ADME properties are a critical design criterion [2].

Lipophilicity Metabolic Stability Drug Design Fluorine Chemistry Physicochemical Properties

Nitrile Functional Handle

The nitrile (-C≡N) group at the 2-position of the pyridine ring serves as a versatile synthetic handle that can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, or cycloaddition reactions to form heterocyclic moieties . This contrasts with alternative picolinonitrile analogs bearing different 6-position substituents (e.g., 6-chloro or 6-bromo), which offer distinct reactivity profiles primarily governed by nucleophilic aromatic substitution chemistry. The combination of a 6-OCF₃ group with a 2-CN handle provides orthogonal reactivity that enables sequential functionalization strategies not accessible with symmetric or single-functional-group analogs. The picolinonitrile scaffold has been successfully employed as a core motif in the development of HIV-1 reverse transcriptase inhibitors, demonstrating the synthetic tractability and drug discovery relevance of this structural class [1].

Nitrile Chemical Synthesis Scaffold Diversification Amide Formation Heterocycle Synthesis

6-(Trifluoromethoxy)picolinonitrile: Priority Applications


CCK-B Antagonist Hit-Finding & SAR

Investigators pursuing cholecystokinin type B (CCK-B) receptor modulation for gastrointestinal disorders, anxiety, or CNS indications should consider 6-(Trifluoromethoxy)picolinonitrile as a reference compound or starting scaffold. The documented IC50 of 31 nM provides a quantifiable benchmark for evaluating the potency of newly synthesized analogs and for establishing assay validation parameters [1]. The -OCF₃ substituent confers favorable lipophilicity (π ≈ 1.04) relative to methoxy analogs, supporting improved passive permeability in cellular assays [2].

TRPM8 Selectivity Profiling

Researchers utilizing 6-(Trifluoromethoxy)picolinonitrile in CCK‑B‑focused programs should incorporate TRPM8 counter‑screening to assess selectivity, given the compound's measurable antagonist activity at TRPM8 (IC50 = 1,210 nM) [1]. Alternatively, programs specifically targeting TRPM8 modulation for pain, cold allodynia, or thermosensation research may use this compound as a micromolar‑potency starting point for hit‑to‑lead optimization, with the understanding that significant potency improvements would be required for progression toward lead candidate status.

CNS-Penetrant Compound Synthesis

Medicinal chemists designing CNS‑targeted compounds with stringent requirements for blood‑brain barrier penetration should prioritize 6-(Trifluoromethoxy)picolinonitrile over less lipophilic 6‑substituted analogs. The -OCF₃ group provides a Hansch π value of approximately 1.04, substantially higher than -OCH₃ (π ≈ -0.02) and moderately higher than -Cl (π ≈ 0.71) [1]. This enhanced lipophilicity, combined with the electron‑withdrawing character of the -OCF₃ group (σp ≈ 0.35‑0.39), supports improved passive diffusion while potentially reducing oxidative metabolism susceptibility relative to non‑fluorinated or less electron‑deficient substituents [1].

Scaffold Diversification via Nitrile

Synthetic and medicinal chemistry groups engaged in library synthesis or scaffold‑hopping campaigns should procure 6-(Trifluoromethoxy)picolinonitrile specifically when reaction sequences require orthogonal functionalization at the 2‑position while preserving the 6‑OCF₃ substituent for metabolic stability. The nitrile group enables access to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (cycloaddition with azide), and various amidine derivatives (nucleophilic addition) [1]. This reactivity profile contrasts with 6‑halogenated picolinonitriles, which are better suited for cross‑coupling chemistry at the halogen position, and underscores the need for intentional procurement decisions based on synthetic planning requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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